Furanoeudesma 1,3-diene

Catalog No.
S564443
CAS No.
87605-93-4
M.F
C15H18O
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furanoeudesma 1,3-diene

CAS Number

87605-93-4

Product Name

Furanoeudesma 1,3-diene

IUPAC Name

(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran

Molecular Formula

C15H18O

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1

InChI Key

AUSAHAHDEVYCOC-DZGCQCFKSA-N

SMILES

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C

Synonyms

furanoeudesma-1,3-diene

Canonical SMILES

CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C

Isomeric SMILES

CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C

Furanoeudesma 1,3-diene is a naturally occurring sesquiterpene found predominantly in the oleo-gum-resin of Commiphora myrrha, commonly known as myrrh. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C15H18OC_{15}H_{18}O, and it features a unique structure that includes a furan ring fused with a bicyclic system, contributing to its distinctive properties and reactivity .

Research suggests that FDE acts as an analgesic by modulating pain pathways in the central nervous system []. Studies in mice have shown that FDE increases the latency of pain response, indicating its potential for pain relief []. The exact mechanism by which FDE interacts with these pathways remains under investigation, but its structure is believed to play a role. The furan ring and conjugated diene system might be involved in interactions with specific receptors or enzymes in the pain pathway.

  • Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in various oxidized derivatives.
  • Reduction: Catalytic hydrogenation can convert this compound into its corresponding saturated forms.
  • Electrophilic Substitution: In the presence of strong acids or bases, electrophilic substitution reactions can occur, leading to substituted derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential utility as an intermediate in various chemical processes.

Furanoeudesma 1,3-diene exhibits significant biological activities:

  • Analgesic Properties: Research indicates that it binds to opioid receptors in the brain, contributing to its pain-relieving effects. Studies have shown that it can inhibit pain transmission effectively, with its analgesic effects reversed by naloxone, a known opioid antagonist .
  • Anti-inflammatory and Antioxidant Effects: The compound has been reported to modulate oxidative stress and inflammation, making it a candidate for therapeutic applications in conditions characterized by these processes .

The synthesis of Furanoeudesma 1,3-diene can be achieved through several methods:

  • Stereoselective Synthesis from Santonin: The compound can be synthesized from santonin, where specific conditions are employed to ensure the correct stereochemistry is obtained. This method was notably described by researchers at the University of Valencia in Spain .
  • Extraction from Myrrh: Furanoeudesma 1,3-diene is also isolated from myrrh resin through various extraction techniques such as supercritical fluid extraction, which helps preserve its bioactive properties .

Furanoeudesma 1,3-diene has several applications across different fields:

  • Pharmaceuticals: Due to its analgesic properties, it is being explored for use in pain relief medications.
  • Cosmetics and Fragrance: Its aromatic qualities make it valuable in the fragrance industry.
  • Research: It serves as an important intermediate in organic synthesis and is used in studies exploring its biological effects and mechanisms of action .

Studies on Furanoeudesma 1,3-diene have focused on its interactions with various biological targets:

  • Opioid Receptors: The compound specifically interacts with opioid delta receptors, which are integral to pain modulation pathways. This interaction underlies its analgesic effects observed in laboratory settings .
  • Cellular Mechanisms: It influences cellular signaling pathways related to inflammation and oxidative stress, indicating potential therapeutic roles beyond analgesia .

Furanoeudesma 1,3-diene shares structural similarities with other sesquiterpenes and compounds derived from myrrh. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
CurzereneSesquiterpeneExhibits anti-inflammatory properties
β-ElemeneSesquiterpeneKnown for antimicrobial activity
FuranodienoneFuran-containing sesquiterpenePotential anti-cancer properties
LindestreneSesquiterpeneExhibits cytotoxic effects against cancer cells

Uniqueness of Furanoeudesma 1,3-Diene

Furanoeudesma 1,3-diene is unique due to its specific binding affinity for opioid receptors, distinguishing it from other sesquiterpenes that may not exhibit similar analgesic effects. Its dual role as both a fragrance component and a potential therapeutic agent further enhances its significance within both the chemical and pharmaceutical domains .

XLogP3

3.7

Dates

Modify: 2024-04-14

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